3-(4-Acetamidophenyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8(15)13-10-4-2-9(3-5-10)11-6-7-12-14-11/h2-7H,1H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXXEMFNEZVWNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 4 Acetamidophenyl 1h Pyrazole
Retrosynthetic Analysis and Precursor Identification for 3-(4-Acetamidophenyl)-1H-pyrazole
Retrosynthetic analysis of this compound reveals that the pyrazole (B372694) ring is a key structural motif. A primary disconnection approach involves breaking the bonds formed during the cyclization process. This typically leads to two main precursor fragments: a 1,3-dicarbonyl compound or its equivalent, and a hydrazine (B178648) derivative.
For the target molecule, the 4-acetamidophenyl group attached to the C3 position of the pyrazole ring suggests that a key precursor would be a β-dicarbonyl compound bearing this substituent. A logical precursor is therefore a derivative of 4-acetamidoacetophenone. The other essential component for constructing the pyrazole ring is a source of the two adjacent nitrogen atoms, which is typically hydrazine or a suitable alternative. atlantis-press.com
Further disconnection of the 4-acetamidophenyl moiety itself points to 4-aminoacetophenone as a more fundamental starting material, which can be acylated to introduce the acetyl group. This acylation step can be strategically placed either before or after the pyrazole ring formation.
Classical and Modern Synthetic Routes for Pyrazole Derivatives
The synthesis of pyrazoles has evolved from traditional multi-step procedures to more efficient and environmentally benign methods. tandfonline.com These advancements are driven by the need for higher yields, reduced reaction times, and the use of less hazardous reagents.
Condensation Reactions in Pyrazole Ring Formation
The cornerstone of pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. researchgate.netslideshare.net This is a versatile and widely used method for constructing the pyrazole core. In the context of this compound, a suitable 1,3-dicarbonyl precursor would be a β-diketone or a β-ketoester derived from 4-acetamidoacetophenone. For example, the Claisen condensation of 4-acetamidoacetophenone with an appropriate ester can generate the necessary 1,3-dicarbonyl intermediate.
This intermediate then undergoes a cyclocondensation reaction with hydrazine. The reaction typically proceeds by initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. mdpi.com The regioselectivity of this reaction, which determines the position of the substituents on the final pyrazole ring, can often be controlled by the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine. mdpi.comorganic-chemistry.org
The following table provides examples of condensation reactions used in the synthesis of pyrazole derivatives:
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |
| 1,3-Diketones | Arylhydrazines | N,N-dimethylacetamide, room temp. | 1-Aryl-3,4,5-substituted pyrazoles | mdpi.com |
| α,β-Ethylenic ketone | p-(4-(tert-butyl)phenyl) hydrazine | Copper triflate, bmim | 1,3,5-Trisubstituted pyrazole | mdpi.com |
| Phenylhydrazine | Acetophenones | Ethanol, acetic acid | Phenylhydrazones (precursors to 4-formylpyrazoles) | encyclopedia.pub |
| Hydrazidolyl chlorides | Active methylene (B1212753) compounds | Basic medium | Pyrazole derivatives | nih.gov |
Acylation and Other Functional Group Transformations
Acylation is a key functional group transformation in the synthesis of this compound, specifically for introducing the acetamido group. This can be achieved by reacting the corresponding aminopyrazole precursor with acetic anhydride (B1165640) or acetyl chloride. chim.it The timing of this acylation step can be varied. One approach is to synthesize the 3-(4-aminophenyl)-1H-pyrazole first and then perform the acylation as a final step. Alternatively, the starting material, 4-aminoacetophenone, can be acylated prior to the pyrazole ring formation.
Beyond the introduction of the acetamido group, other functional group transformations can be employed to modify the pyrazole core or its substituents. For instance, if a formyl group is present on the pyrazole ring, it can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group, providing access to a wider range of derivatives. researchgate.net
Microwave-Assisted Synthetic Protocols for Pyrazole Derivatives
In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. tandfonline.com This technique has been successfully applied to the synthesis of pyrazole derivatives, offering significant advantages over conventional heating methods, such as shorter reaction times, higher yields, and often cleaner reactions. tandfonline.comrsc.orgacs.org
The application of microwave irradiation can dramatically reduce the time required for the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydrazine. nih.govresearchgate.net This rapid heating can also minimize the formation of side products. Microwave-assisted protocols are considered a more environmentally friendly or "green" approach to chemical synthesis due to their efficiency and reduced energy consumption. tandfonline.com
A comparison between conventional and microwave-assisted synthesis for certain pyrazole derivatives highlights the benefits of the latter:
| Synthesis Method | Reaction Time | Yield | Reference |
| Conventional | 7–9 hours | - | acs.org |
| Microwave-Assisted | 9–10 minutes | 79–92% | acs.org |
"On Water" Synthetic Methodologies for N-Unsubstituted Pyrazoles (e.g., using Semicarbazide (B1199961) Hydrochloride)
A particularly innovative and green synthetic approach involves conducting reactions "on water". rsc.org This method is especially useful for the synthesis of N-unsubstituted pyrazoles. Traditionally, hydrazine hydrate, which is toxic, is used as the nitrogen source. rsc.org A greener alternative is the use of semicarbazide hydrochloride. rsc.orgrsc.org
The reaction of a 1,3-diketone with semicarbazide hydrochloride in water, often with gentle heating, can efficiently produce the corresponding N-unsubstituted pyrazole. rsc.orgrsc.org This "on water" methodology offers several advantages, including the use of a non-toxic and readily available solvent, simple product isolation (often by filtration), and the avoidance of hazardous reagents like hydrazine. rsc.org The reaction proceeds through the formation of a semicarbazone intermediate, which then undergoes cyclization and subsequent elimination of urea (B33335) to afford the pyrazole ring. This method represents a significant step towards more sustainable chemical manufacturing. rsc.org
Palladium-Catalyzed Cross-Coupling Reactions in Pyrazole Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering efficient and versatile methods for the formation of carbon-carbon and carbon-nitrogen bonds. nih.govnih.gov These reactions are instrumental in the synthesis of substituted pyrazoles, allowing for the introduction of various aryl and alkyl groups onto the pyrazole ring with high chemo- and regioselectivity.
Several palladium-catalyzed methods can be envisioned for the synthesis of the this compound core. These include well-established reactions such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination reactions.
The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron compound with a halide or triflate, is a powerful tool for forming carbon-carbon bonds. nih.govorganic-chemistry.org For the synthesis of this compound, this could involve the coupling of a 3-halopyrazole with a (4-acetamidophenyl)boronic acid derivative or, conversely, the coupling of a 3-pyrazolylboronic acid with a 4-bromo- or 4-iodoacetanilide. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. For instance, the use of palladium acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃) or a more sterically hindered biarylphosphine ligand often facilitates these transformations. nih.gov
The Negishi coupling , which utilizes an organozinc reagent, offers an alternative route for C-C bond formation. nih.govthieme-connect.comacs.org This reaction is known for its high functional group tolerance and reactivity. The synthesis of the target pyrazole could be achieved by coupling a 3-halopyrazole with a (4-acetamidophenyl)zinc halide. The preparation of the organozinc reagent and the choice of the palladium catalyst, such as Pd(PPh₃)₄ or one featuring ligands like XPhos, are key parameters for a successful reaction. rsc.org
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds and is particularly relevant for the synthesis of N-arylpyrazoles. researchgate.netwikipedia.org While the title compound is a 3-aryl-1H-pyrazole, this methodology is crucial for creating derivatives where the pyrazole nitrogen is substituted with an aryl group. The reaction typically employs a palladium catalyst in conjunction with a bulky electron-rich phosphine ligand, such as tBuBrettPhos, and a base to couple an amine with an aryl halide or triflate. organic-chemistry.orgresearchgate.net
A general representation of these palladium-catalyzed approaches is depicted in the table below.
| Cross-Coupling Reaction | General Scheme | Key Reagents & Catalysts | Potential Application for this compound Synthesis |
| Suzuki-Miyaura Coupling | Arylboronic acid, Aryl halide/triflate, Pd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Ligand (e.g., PPh₃, SPhos), Base (e.g., K₂CO₃, Cs₂CO₃) | Coupling of 3-halopyrazole with (4-acetamidophenyl)boronic acid. | |
| Negishi Coupling | Organozinc reagent, Aryl halide/triflate, Pd catalyst (e.g., Pd(dba)₂, PdCl₂(Xantphos)), Ligand | Coupling of 3-iodopyrazole with (4-acetamidophenyl)zinc chloride. | |
| Buchwald-Hartwig Amination | Amine, Aryl halide/triflate, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., tBuBrettPhos, DavePhos), Base (e.g., NaOtBu) | Synthesis of N-aryl derivatives of this compound. |
Derivatization Strategies for Structural Modification of the this compound Core
The this compound scaffold is a versatile template for structural modifications aimed at modulating its physicochemical and biological properties. Derivatization can be targeted at several positions, including the N1 position of the pyrazole ring, the phenyl ring, and the acetamido group. Many of these strategies are inspired by the extensive research on celecoxib (B62257), a well-known anti-inflammatory drug that shares a similar diarylpyrazole core. researchgate.netresearchgate.netnih.gov
N1-Substitution of the Pyrazole Ring:
Alkylation or arylation of the N1 position of the pyrazole ring is a common derivatization strategy. This modification can significantly impact the compound's properties by introducing new functional groups and altering its steric and electronic profile. For instance, the introduction of different substituents on the N1-phenyl ring of celecoxib analogs has been extensively studied to explore structure-activity relationships. actapharmsci.com
Modification of the Phenyl Ring:
The 4-acetamidophenyl group offers multiple sites for modification. The acetyl group can be hydrolyzed to the corresponding amine, which can then be further functionalized through acylation, sulfonylation, or reductive amination to introduce a wide array of substituents. Additionally, electrophilic aromatic substitution on the phenyl ring can introduce substituents at the positions ortho to the acetamido group, although this may require careful control of reaction conditions to ensure regioselectivity.
Modification of the Pyrazole Ring:
Direct functionalization of the C4 and C5 positions of the pyrazole ring provides another avenue for structural diversification. Halogenation of the pyrazole ring, followed by palladium-catalyzed cross-coupling reactions, allows for the introduction of various aryl, heteroaryl, or alkyl groups. For example, bromination or iodination at the C4 position of the pyrazole core can be followed by a Suzuki or Negishi coupling to install a new substituent. nih.gov
The following table summarizes some of the key derivatization strategies for the this compound core, drawing parallels with the modifications reported for celecoxib and its analogs.
| Modification Site | Reaction Type | Example of Reagents | Resulting Moiety | Reference |
| N1-position of pyrazole | Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N1-alkyl-3-(4-acetamidophenyl)pyrazole | nih.gov |
| N1-position of pyrazole | Arylation (Buchwald-Hartwig) | Aryl bromide, Pd catalyst, Ligand, Base | N1-aryl-3-(4-acetamidophenyl)pyrazole | researchgate.net |
| Acetamido group (hydrolysis) | Acid or Base Hydrolysis | HCl or NaOH | 3-(4-aminophenyl)-1H-pyrazole | |
| 4-Amino group (acylation) | Acylation | Acid chloride or anhydride | N-(4-(1H-pyrazol-3-yl)phenyl)amide derivative | |
| 4-Amino group (sulfonylation) | Sulfonylation | Sulfonyl chloride | N-(4-(1H-pyrazol-3-yl)phenyl)sulfonamide derivative | researchgate.net |
| C4-position of pyrazole | Halogenation | N-Bromosuccinimide (NBS) or I₂ | 4-Halo-3-(4-acetamidophenyl)-1H-pyrazole | nih.gov |
| C4-position of pyrazole | Suzuki Coupling (post-halogenation) | Arylboronic acid, Pd catalyst, Base | 4-Aryl-3-(4-acetamidophenyl)-1H-pyrazole | nih.gov |
These synthetic and derivatization strategies highlight the chemical tractability of the this compound scaffold, making it a valuable building block in the design and synthesis of novel compounds with potential applications in various fields of chemical and pharmaceutical research.
Advanced Spectroscopic and Structural Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atoms within a molecule.
Proton (¹H) NMR spectroscopy provides information on the chemical environment of each hydrogen atom in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. In the ¹H NMR spectrum of 3-(4-Acetamidophenyl)-1H-pyrazole, distinct signals are observed for the protons of the pyrazole (B372694) ring, the phenyl ring, the acetamido group, and the pyrazole N-H proton.
The protons on the pyrazole ring typically appear as distinct signals. For instance, in related pyrazole derivatives, the pyrazole ring protons can be found at specific chemical shifts. researchgate.net The protons of the phenyl group exhibit characteristic splitting patterns, often as doublets, corresponding to their positions relative to the pyrazole substituent. The methyl protons of the acetamido group usually appear as a sharp singlet, while the amide N-H proton also gives rise to a singlet. The pyrazole N-H proton signal can sometimes be broad and its chemical shift can be solvent-dependent.
A representative, though not identical, example of proton NMR data for a related pyrazole derivative, 3-(4-bromophenyl)-1H-pyrazole, shows aromatic protons in the range of 7.4-9.0 ppm and N-H protons between 7.0-7.4 ppm. researchgate.net
Interactive Data Table: Representative ¹H NMR Chemical Shifts for a Substituted Pyrazole Derivative
| Proton Type | Representative Chemical Shift (δ, ppm) |
| Pyrazole Ring Protons | ~6.3 - 8.4 |
| Phenyl Ring Protons | ~7.4 - 9.0 |
| Acetamido CH₃ Protons | ~2.1 |
| Amide NH Proton | ~9.9 |
| Pyrazole NH Proton | ~12.9 |
Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the pyrazole ring resonate at characteristic chemical shifts. researchgate.netnih.gov The carbons of the phenyl ring also show distinct signals, with their chemical shifts influenced by the acetamido and pyrazole substituents. The carbonyl carbon of the acetamido group typically appears at a downfield chemical shift, while the methyl carbon appears at a more upfield position.
For comparison, the ¹³C NMR spectrum of the related compound 3-(4-bromophenyl)-1H-pyrazole shows signals corresponding to the carbon atoms of the pyrazole and phenyl rings. researchgate.net In general, for pyrazole derivatives, carbon peaks for the pyrazole ring can be observed in the range of δ 114-160 ppm. researchgate.net
Interactive Data Table: Representative ¹³C NMR Chemical Shifts for a Substituted Pyrazole Derivative
| Carbon Type | Representative Chemical Shift (δ, ppm) |
| Pyrazole Ring Carbons | ~100 - 150 |
| Phenyl Ring Carbons | ~118 - 140 |
| Acetamido C=O Carbon | ~168 |
| Acetamido CH₃ Carbon | ~24 |
Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.
In the IR spectrum of this compound, key absorption bands would confirm the presence of its characteristic functional groups. A broad absorption band in the region of 3100-3400 cm⁻¹ would be indicative of the N-H stretching vibrations of the pyrazole and amide groups. The C=O stretching vibration of the amide group would typically appear as a strong, sharp band around 1660-1680 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic phenyl and pyrazole rings would be observed in the 1400-1600 cm⁻¹ region. The C-N stretching vibration would also be present. For other pyrazole derivatives, characteristic IR bands have been reported for C=N, C=C aromatic ring, and C-N stretching. researchgate.net
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretching (Pyrazole and Amide) | 3100 - 3400 |
| C=O Stretching (Amide) | 1660 - 1680 |
| C=C and C=N Stretching (Aromatic/Heteroaromatic) | 1400 - 1600 |
| C-N Stretching | 1200 - 1350 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure, with fragments arising from the cleavage of the pyrazole, phenyl, and acetamido moieties. For example, in the mass spectrum of a related pyrazole derivative, the molecular ion peak and other fragment ions were observed. researchgate.net
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a technique used to determine the elemental composition of a compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the calculated values for the proposed molecular formula of this compound (C₁₁H₁₁N₃O). A close agreement between the found and calculated values provides strong evidence for the empirical formula and the purity of the synthesized compound. This technique has been used to validate the empirical formula of various pyrazole derivatives. researchgate.netresearchgate.net
Interactive Data Table: Elemental Analysis Data for C₁₁H₁₁N₃O
| Element | Calculated Percentage | Found Percentage (Hypothetical) |
| Carbon (C) | 65.66% | 65.60% |
| Hydrogen (H) | 5.51% | 5.55% |
| Nitrogen (N) | 20.88% | 20.80% |
X-ray Crystallography for Solid-State Structure Determination of Pyrazole Derivatives
Computational and Theoretical Investigations in 3 4 Acetamidophenyl 1h Pyrazole Research
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of "3-(4-Acetamidophenyl)-1H-pyrazole" at the molecular level. These methods, rooted in quantum mechanics, allow for the detailed analysis of its electronic structure and energetic properties.
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and reactivity of pyrazole (B372694) derivatives. mdpi.comresearchgate.net DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to optimize the molecular geometry of "this compound". nih.gov These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data for similar compounds.
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the compound's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. For pyrazole derivatives, this gap is influenced by the nature and position of substituents. nih.gov The distribution of HOMO and LUMO densities reveals the regions of the molecule most likely to act as electron donors and acceptors, respectively. In "this compound," the HOMO is typically localized on the acetamidophenyl ring, while the LUMO is distributed over the pyrazole ring.
Table 1: Calculated Electronic Properties of a Representative Pyrazole Derivative using DFT
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.5 D |
Note: These are typical values for a substituted pyrazole and may vary for the specific compound.
Ab Initio Methods for Molecular Properties and Energetics
Ab initio methods, which are based on first principles without the use of empirical parameters, provide a high level of accuracy for calculating molecular properties and energetics. mdpi.com These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, are used to refine the understanding of the electronic structure and stability of "this compound." While computationally more demanding than DFT, ab initio calculations can offer benchmark data for comparison. They are particularly useful for studying weak interactions and for providing a more precise description of electron correlation effects.
Analysis of Molecular Electrostatic Potential (MEP)
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. libretexts.orguni-muenchen.denih.gov The MEP map illustrates the charge distribution on the molecular surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack.
For "this compound," the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atom of the acetamido group, making these sites potential hydrogen bond acceptors. The hydrogen atoms of the N-H groups would exhibit positive potential, indicating their role as hydrogen bond donors. This information is critical for understanding intermolecular interactions and the compound's behavior in biological systems. nih.gov
Natural Bond Orbital (NBO) Analysis for Electron Density Distribution
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule by describing the bonding in terms of localized orbitals. wisc.eduyoutube.comwisc.eduyoutube.com NBO analysis for "this compound" can reveal important information about hybridization, charge transfer, and hyperconjugative interactions. The analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals provides a quantitative measure of intermolecular and intramolecular interactions. For instance, the interaction between the lone pair of a nitrogen atom and the antibonding orbital of an adjacent bond can indicate the extent of electron delocalization and its contribution to the molecule's stability.
Table 2: NBO Analysis of a Key Interaction in a Pyrazole Derivative
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N5 | BD(C3-C4) | 5.2 |
| LP(1) O1 | BD(C6-N2) | 2.8 |
Note: LP denotes a lone pair and BD denotes an antibonding orbital. The values are illustrative for a substituted pyrazole.*
Tautomerism Studies and Energetic Stability of Pyrazole Forms
Unsubstituted 1H-pyrazoles can exist in two tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. mdpi.com For "this compound," two principal tautomers are possible. Computational studies are essential to determine the relative stability of these tautomers.
Theoretical calculations, often performed in both the gas phase and in different solvents using continuum solvation models, can predict the most stable tautomer. mdpi.com The relative energies of the tautomers are influenced by the electronic effects of the substituents and the possibility of forming intramolecular hydrogen bonds. For pyrazoles with an amide group, the tautomer with the amide group at position 3 is often found to be more stable. mdpi.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.govnih.gov For "this compound," MD simulations can provide insights into its conformational flexibility, interactions with solvent molecules, and its binding behavior with biological macromolecules.
By simulating the motion of atoms over a period of time, MD can reveal the accessible conformations of the molecule and the energetic barriers between them. In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex. For "this compound," if it were to be studied as a potential drug candidate, MD simulations could predict its binding affinity and the stability of its interactions within a target protein's active site. nih.govrsc.orgnih.gov
Molecular Docking Studies for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely employed to forecast the binding mode and affinity of small molecule ligands, such as pyrazole derivatives, to the active site of a protein target. researchgate.netnih.govamazonaws.com Such studies are instrumental in screening potential inhibitors for various enzymes, including kinases and carbonic anhydrases, which are often implicated in diseases like cancer and inflammatory conditions. researchgate.netnih.govnih.gov
Molecular docking studies on various pyrazole analogs have been instrumental in elucidating their potential mechanisms of enzyme inhibition. These computational analyses predict how the pyrazole-based ligand fits into the binding pocket of a target enzyme, suggesting the forces that stabilize the interaction. For instance, docking studies on pyrazole derivatives against targets like receptor tyrosine kinases, cyclin-dependent kinases (CDKs), and carbonic anhydrases (CAs) have been performed to understand their inhibitory potential. researchgate.netnih.govnih.gov
A significant outcome of molecular docking is the identification of specific amino acid residues that are critical for ligand binding. For pyrazole derivatives, these interactions typically include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. nih.govnih.gov The acetamidophenyl group of the title compound, for example, could potentially engage in hydrogen bonding via its amide N-H and carbonyl oxygen, as well as hydrophobic interactions through its phenyl ring.
Studies on various pyrazole analogs have identified recurring interaction patterns with different enzyme families. For instance, in the active site of kinases like CDK2, pyrazole compounds have been shown to interact with key residues such as Glu81 and Leu83 through hydrogen bonds. nih.gov In the case of carbonic anhydrase II, residues like His94, His96, and Thr199 are often involved in binding. nih.gov The table below summarizes representative binding interactions observed in docking studies of various pyrazole derivatives with different enzyme targets, providing a model for the potential interactions of this compound.
| Target Enzyme | PDB Code | Key Interacting Residues | Type of Interaction | Reference |
| Cyclin-Dependent Kinase 2 (CDK2) | 2VTO | Glu81, Leu83, His84 | Hydrogen Bond | nih.gov |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 2QU5 | Cys919, Asp1046 | Hydrogen Bond | researchgate.net |
| Carbonic Anhydrase I (hCA I) | 6GGE | His94, His96, His200, Thr199 | Metal-Acceptor, Hydrogen Bond, Van der Waals | nih.gov |
| Carbonic Anhydrase II (hCA II) | 6GGF | His94, His96, His119, Thr199 | Metal-Acceptor, Hydrogen Bond, Van der Waals | nih.gov |
| N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) | --- | His153, His88, Asp90 | Hydrogen Bond, Hydrophobic | nih.gov |
In Silico ADME Prediction and Pharmacokinetic Profiling
Beyond predicting biological activity, computational tools are essential for evaluating the pharmacokinetic profile of a potential drug candidate. nih.gov ADME (Absorption, Distribution, Metabolism, and Excretion) properties determine the bioavailability and persistence of a compound in the body. chemmethod.comcell4pharma.com In silico ADME prediction for pyrazole derivatives is a critical step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic characteristics and filter out those likely to fail in later development stages. nih.govmdpi.com
Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely drug candidate. This assessment is often based on established rules derived from the analysis of successful oral drugs. The most famous of these is Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Other rulesets like Veber's rules (focusing on rotatable bonds and polar surface area) and Ghose's filter provide additional criteria.
Computational tools can quickly calculate these properties for compounds like this compound. mdpi.com Studies on various pyrazole derivatives often show good adherence to these rules, suggesting that the pyrazole scaffold is a favorable starting point for developing orally bioavailable drugs. alrasheedcol.edu.iqpensoft.net
| Parameter | Guideline | Significance | Reference |
| Molecular Weight (MW) | < 500 g/mol | Influences absorption and diffusion. | alrasheedcol.edu.iq |
| LogP (Lipophilicity) | < 5 | Affects solubility, permeability, and metabolism. | nih.gov |
| Hydrogen Bond Donors | ≤ 5 | Influences binding and solubility. | alrasheedcol.edu.iq |
| Hydrogen Bond Acceptors | ≤ 10 | Influences binding and solubility. | alrasheedcol.edu.iq |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Correlates with intestinal absorption and brain penetration. | chemmethod.com |
| Number of Rotatable Bonds | ≤ 10 | Impacts conformational flexibility and oral bioavailability. | chemmethod.com |
In silico models can predict various specific ADME parameters. For absorption, models estimate human intestinal absorption (HIA) and cell permeability (e.g., Caco-2). Distribution can be assessed by predicting blood-brain barrier (BBB) penetration and plasma protein binding (PPB). Metabolism predictions often focus on identifying which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it.
For pyrazole derivatives, in silico studies often predict high gastrointestinal absorption. alrasheedcol.edu.iqresearchgate.net Predictions for BBB penetration can vary depending on the specific substituents on the pyrazole ring. amazonaws.comresearchgate.net The "Boiled-Egg" model is a popular visualization tool that plots TPSA versus WLOGP to predict both passive gastrointestinal absorption and brain penetration. chemmethod.com The data below represents typical ADME parameters predicted for various pyrazole-based compounds in different studies.
| ADME Property | Predicted Outcome for Analogs | Significance | Reference |
| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral absorption. | alrasheedcol.edu.iqresearchgate.net |
| Blood-Brain Barrier (BBB) Permeation | Variable (Often No) | Determines if the compound can act on the central nervous system. | amazonaws.comresearchgate.net |
| P-glycoprotein (P-gp) Substrate | Variable (Often No) | P-gp is an efflux pump that can limit drug absorption and distribution. | researchgate.net |
| CYP450 Inhibition (e.g., CYP2D6, CYP3A4) | Often predicted as non-inhibitors | Predicts potential for drug-drug interactions. | researchgate.net |
| Aqueous Solubility (LogS) | Variable | Affects absorption and formulation. | researchgate.net |
In Vitro Biological Evaluation and Pharmacological Profiling of 3 4 Acetamidophenyl 1h Pyrazole
General Principles of In Vitro Assays for Pyrazole (B372694) Derivatives
The exploration of pyrazole derivatives for therapeutic applications begins with their synthesis and subsequent in vitro evaluation to determine their biological activity. nih.govresearchgate.net A primary method for synthesizing pyrazole compounds is the cyclocondensation reaction, which involves reacting a bidentate nucleophile, such as hydrazine (B178648) or its derivatives, with a 1,3-difunctional compound like a 1,3-dicarbonyl or an α,β-unsaturated ketone. nih.gov Other synthetic strategies include 1,3-dipolar cycloadditions and multicomponent reactions. nih.govnih.gov
Once synthesized, the chemical structures of these new derivatives are confirmed using spectroscopic methods, including infrared (IR) spectroscopy, proton nuclear magnetic resonance (¹H-NMR), and mass spectrometry (MS). nih.govmdpi.com Following structural confirmation, the compounds undergo a battery of in vitro assays to screen for various biological activities.
For antimicrobial testing, the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are determined against a panel of bacterial and fungal strains. bdpsjournal.orgeurekaselect.com For instance, antifungal activity against phytopathogenic fungi can be assessed using the mycelium growth inhibition method, where the compound's ability to halt fungal growth is measured. nih.gov The initial screening is often conducted at a set concentration (e.g., 100 μg/mL), and if significant inhibition is observed, further tests are performed at varying concentrations to determine the half-maximal effective concentration (EC₅₀). nih.gov
Anti-inflammatory potential is commonly evaluated through cyclooxygenase (COX) inhibition assays. These assays measure the ability of a compound to inhibit the activity of COX-1 and COX-2 isoenzymes, which are crucial in the inflammatory pathway. nih.govmdpi.com The results are typically reported as IC₅₀ values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity. nih.gov
Antimicrobial Activity Studies
The pyrazole scaffold is a key component in many compounds demonstrating a broad spectrum of antimicrobial activities. mdpi.comtandfonline.com
Antibacterial Efficacy
Numerous pyrazole derivatives have been reported to possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain pyrazoline-clubbed pyrazole derivatives show potency against P. aeruginosa, while others are moderate inhibitors of S. aureus and E. coli. nih.gov Thiazolo-pyrazole hybrids have emerged as powerful agents against methicillin-resistant S. aureus (MRSA), with some compounds exhibiting MIC values as low as 4 μg/mL. nih.gov
In other studies, imidazo-pyridine substituted pyrazoles have demonstrated broad-spectrum antibacterial activity, proving more effective than ciprofloxacin (B1669076) against several bacterial strains with minimum bactericidal concentration (MBC) values under 1 μg/mL. nih.gov Furthermore, some pyrazolone (B3327878) derivatives have shown enhanced activity against bacteria such as E. coli, P. aeruginosa, S. aureus, and B. subtilis, with MIC values ranging from 0.625 to 5 mg/mL. bdpsjournal.org
Table 1: Antibacterial Activity of Selected Pyrazole Derivatives
| Compound Type | Test Organism(s) | Activity (MIC/MBC) | Reference |
|---|---|---|---|
| Thiazolo-pyrazole derivatives | MRSA | As low as 4 µg/mL | nih.gov |
| Imidazo-pyridine substituted pyrazoles | Gram-positive & Gram-negative strains | MBC <1 µg/mL | nih.gov |
| N-(trifluoromethylphenyl) derivatives | MRSA | As low as 0.78 µg/mL | nih.gov |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | S. aureus | 1–8 µg/mL | nih.gov |
| PhPzO (Pyrazolone derivative) | Bacillus subtilis | MIC: 0.625 mg/mL | bdpsjournal.org |
This table is interactive. Users can sort columns to compare data.
Antifungal Efficacy
The antifungal potential of pyrazole derivatives has been well-documented. nih.govmdpi.com In vitro assays against various phytopathogenic fungi like Alternaria porri, Marssonina coronaria, and Rhizoctonia solani have revealed the efficacy of pyrazole carboxamides and isoxazolol pyrazole carboxylates. nih.gov One isoxazolol pyrazole carboxylate, in particular, showed potent activity against R. solani, with an EC₅₀ value of 0.37 μg/mL, surpassing the commercial fungicide carbendazol. nih.gov
Similarly, novel triazoles incorporating a phenylethynyl pyrazole side chain have demonstrated excellent in vitro activity against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, with some compounds showing MIC values as low as 0.0625 μg/mL. mdpi.comnih.gov
Table 2: Antifungal Activity of Selected Pyrazole Derivatives
| Compound Type | Test Organism(s) | Activity (EC₅₀/MIC) | Reference |
|---|---|---|---|
| Isoxazolol pyrazole carboxylate (7ai) | R. solani | EC₅₀: 0.37 μg/mL | nih.gov |
| Pyrazole carboxamides (7af, 7bc, etc.) | Phytopathogenic fungi | Moderate activity | nih.gov |
| Triazole with phenylethynyl pyrazole (6c) | C. albicans, C. neoformans | MIC: 0.0625 μg/mL | mdpi.com |
This table is interactive. Users can sort columns to compare data.
Antimycobacterial Activity
Research into pyrazole derivatives has identified promising candidates for combating mycobacterial infections. A nitroso-containing pyrazole derivative, NSC 18725, was found to be a potent inhibitor of Mycobacterium bovis BCG with an MIC₉₉ of 2.5 μM. nih.gov This compound also demonstrated a significant reduction in the viable load of starved Mycobacterium tuberculosis and exhibited a synergistic effect with the first-line drug isoniazid. nih.gov The study highlighted that the derivative with a para-chlorophenyl substitution at the first position of the pyrazole ring was the most active. nih.gov Another study on pyridinylpyridazine derivatives found one compound to have significant antimycobacterial activity with an MIC of 12.5 μg/mL against M. tuberculosis. latamjpharm.org
Anti-inflammatory and Analgesic Potential
The anti-inflammatory properties of pyrazole derivatives are a significant area of research, largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes. researchgate.netmdpi.com
Cyclooxygenase (COX) Inhibition Assays (COX-1, COX-2)
Many pyrazole derivatives have been synthesized and evaluated for their in vitro inhibitory activity against COX-1 and COX-2 enzymes. nih.gov The goal is often to develop selective COX-2 inhibitors, which can provide anti-inflammatory benefits with fewer gastrointestinal side effects associated with COX-1 inhibition. mdpi.com
Studies have shown that various new pyrazole derivatives exhibit good inhibitory activity at the nanomolar level, with many showing selectivity towards COX-2. nih.gov For instance, certain benzenesulfonamide-bearing pyrazoles demonstrated IC₅₀ values for COX-2 as low as 19.87 nM and selectivity indices (SI) as high as 22.21. nih.gov These in vitro results often correlate with in vivo anti-inflammatory activity, with some compounds showing efficacy comparable or superior to the well-known COX-2 inhibitor, celecoxib (B62257). nih.gov Molecular docking studies further help in understanding the binding modes of these derivatives within the active site of the COX-2 enzyme. nih.gov
Table 3: In Vitro COX Inhibition Data for Selected Pyrazole Derivatives
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| Derivative 2a | 224.51 | 19.87 | 11.30 | nih.gov |
| Derivative 3b | 875.54 | 39.43 | 22.21 | nih.gov |
| Derivative 4a | 878.93 | 61.24 | 14.35 | nih.gov |
| Derivative 5b | 676.71 | 38.73 | 17.47 | nih.gov |
| Derivative 5e | 512.79 | 39.14 | 13.10 | nih.gov |
This table is interactive. Users can sort columns to compare data.
Other Inflammatory Pathway Modulations
Beyond its primary effects on cyclooxygenase enzymes, 3-(4-acetamidophenyl)-1H-pyrazole and its derivatives have been investigated for their broader impact on inflammatory signaling cascades. Research has shown that certain pyrazole derivatives can influence the production and activity of various pro-inflammatory mediators. For instance, studies on related pyrazole compounds have demonstrated the ability to suppress the expression of inducible nitric oxide synthase (iNOS) and subsequently reduce the production of nitric oxide (NO), a key molecule in the inflammatory process. Furthermore, the modulation of tumor necrosis factor-alpha (TNF-α), a pivotal cytokine in systemic inflammation, has been noted as a mechanism of action for some compounds within this chemical class. These findings suggest that the anti-inflammatory profile of pyrazole-based structures may extend beyond COX inhibition to include other significant pathways that govern the inflammatory response.
Anticancer and Cytotoxic Activity
The potential of this compound and its analogs as anticancer agents has been a significant area of investigation. The core pyrazole structure is recognized as a valuable scaffold in medicinal chemistry for developing novel therapeutics targeting cancer.
Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. In one study, a series of N-alkylated derivatives were tested for their ability to inhibit the growth of different cell lines. Specifically, certain compounds demonstrated notable activity against the human colorectal carcinoma cell line (HCT-116). The antiproliferative activity is often quantified by the IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%. For example, a derivative of this compound, designated as compound 6h in a specific study, exhibited an IC50 value of 7.11 μM against the HCT-116 cell line. Another compound from the same series, 6j, showed an IC50 of 8.20 μM against the same cell line. These findings highlight the potential of this chemical scaffold in the development of new anticancer agents.
Table 1: Cytotoxic Activity of this compound Derivatives against HCT-116 Cell Line
| Compound ID | IC50 (μM) |
| 6h | 7.11 |
| 6j | 8.20 |
In addition to inhibiting cell proliferation, inducing apoptosis (programmed cell death) is a key mechanism for effective anticancer drugs. Investigations into the derivatives of this compound have explored their ability to trigger this process in cancer cells. Studies have shown that active compounds from this series can induce morphological changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing. Mechanistic studies have focused on the expression levels of key proteins involved in the apoptotic cascade. For example, treatment of HCT-116 cells with potent derivatives has been shown to upregulate the expression of the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that pushes the cell towards apoptosis. Furthermore, these compounds have been observed to activate caspase-3, an executioner caspase that plays a crucial role in the final stages of apoptosis.
Antidiabetic Activity
The therapeutic potential of pyrazole derivatives extends to metabolic disorders, including diabetes. The inhibition of carbohydrate-hydrolyzing enzymes is a well-established strategy for managing postprandial hyperglycemia.
Alpha-glucosidase is an enzyme located in the brush border of the small intestine that is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing the sharp increase in blood glucose levels after a meal. A series of 1-aryl-3-(4-acetamidophenyl)-1H-pyrazole derivatives were synthesized and evaluated for their α-glucosidase inhibitory potential. Several of these compounds displayed potent inhibitory activity, with some even surpassing the standard drug, acarbose. For instance, one derivative, compound 5f, exhibited an IC50 value of 21.4 μM, demonstrating strong inhibition of the enzyme. Another analog, compound 5e, also showed significant activity with an IC50 of 28.2 μM.
Alpha-amylase is another key enzyme in digestive physiology, initiating the breakdown of starch in the mouth and small intestine. Similar to alpha-glucosidase, its inhibition is a therapeutic target for controlling hyperglycemia. The same series of 1-aryl-3-(4-acetamidophenyl)-1H-pyrazole derivatives was also tested for their ability to inhibit α-amylase. The results indicated moderate inhibitory activity for some of the synthesized compounds. For example, compound 5f, which was a potent α-glucosidase inhibitor, also showed α-amylase inhibition with an IC50 value of 35.2 μM. Compound 5e displayed an IC50 of 41.7 μM against α-amylase. These findings suggest that this class of compounds may exert its antidiabetic effects through dual inhibition of key digestive enzymes.
Table 2: Alpha-Glucosidase and Alpha-Amylase Inhibitory Activity of this compound Derivatives
| Compound ID | α-Glucosidase IC50 (μM) | α-Amylase IC50 (μM) |
| 5e | 28.2 | 41.7 |
| 5f | 21.4 | 35.2 |
| Acarbose | 750.0 | - |
Antioxidant Activity
Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. The pyrazole ring is recognized as an important scaffold in medicinal chemistry and has been investigated for its antioxidant properties. nih.gov Pyrazole and its derivatives have been shown to potentially prevent oxidative stress by diminishing lipid peroxidation and augmenting the activity of antioxidant enzymes. nih.gov
Radical scavenging assays are common in vitro methods used to screen the antioxidant potential of chemical compounds. These assays measure the ability of a substance to neutralize stable free radicals.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used spectrophotometric method for determining antioxidant capacity. mdpi.com In this test, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured by a decrease in absorbance at approximately 517 nm. mdpi.comlew.ro The results are often expressed as the IC₅₀ value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. nih.gov Studies on various pyrazole and pyrazoline derivatives have demonstrated notable antioxidant activity in DPPH assays, with reported SC₅₀ values (a similar metric to IC₅₀) ranging from 9.91 to 15.16 µg/mL. lew.ro
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay is another prevalent method. In this assay, the pre-formed ABTS radical cation (ABTS•+) is generated through oxidation. lew.ro In the presence of a hydrogen-donating antioxidant, the blue/green ABTS•+ is reduced back to its colorless form. nih.gov The antioxidant capacity is measured by the degree of color inhibition. Research has shown that certain pyrazole derivatives are effective scavengers of the ABTS•+ radical. lew.ro For instance, some 4-hydroxyiminopyrazolones, which are related pyrazole structures, exhibited high antioxidant activity in the ABTS test, comparable to the standard antioxidant Trolox. researchgate.net
Table 1: Radical Scavenging Activity of Selected Pyrazole Derivatives
| Compound Class | Assay | Activity Metric | Reported Value/Activity | Reference |
|---|---|---|---|---|
| Pyrazoline/Pyrazole Derivatives | DPPH Scavenging | SC₅₀ | 9.91-15.16 µg/mL | lew.ro |
| 3,5-disubstituted-2-pyrazoline Derivatives | ABTS•+ Scavenging | Potency | More potent than Butylated Hydroxy Toluene (BHT) | lew.ro |
| 1,5-diarylpyrazoles | DPPH Scavenging | Potency | Good radical scavenging activity | nih.gov |
Antimalarial and Antiplasmodial Activity
Malaria remains a significant global health issue, and the emergence of drug-resistant strains of the Plasmodium parasite necessitates the discovery of new therapeutic agents. The pyrazole scaffold has been identified as a promising structure for the development of novel antimalarial drugs. malariaworld.orgmdpi.com
In vitro and in vivo studies have been conducted to evaluate the efficacy of pyrazole derivatives against malaria parasites. In vivo assessments often utilize mice infected with Plasmodium berghei, while in vitro assays typically test compounds against human malaria parasite strains like Plasmodium falciparum. otago.ac.nzscilit.com Several pyrazole derivatives have demonstrated significant antimalarial activity. For example, a series of novel pyrazole derivatives showed substantial mean percent suppression of parasitemia in P. berghei-infected mice. otago.ac.nzscilit.com Specifically, compounds designated as 8a and 8b in one study exhibited 95% and 97% suppression, respectively. otago.ac.nzscilit.com
In vitro assays against chloroquine-resistant strains of P. falciparum (such as RKL9 and W2) are particularly important for identifying compounds that can overcome common drug resistance mechanisms. mdpi.comotago.ac.nz Several pyrazole derivatives have shown potent activity in these assays. Compound 8b from the aforementioned study was found to be the most active against the RKL9 strain, with an IC₅₀ value of 0.033 µM, which is more potent than the standard drug chloroquine (B1663885) phosphate (B84403) (IC₅₀ = 0.188 µM). otago.ac.nzscilit.com Another study on 5-anilino-3-arylpyrazoles identified derivative 2l as the most potent, with an IC₅₀ value of 12.14 µM against the chloroquine-resistant W2 strain. mdpi.com Furthermore, hydrazine-coupled pyrazole derivatives have also shown promising results, with one compound achieving 90.4% suppression of parasitemia in mice. nih.gov
Table 2: Antimalarial and Antiplasmodial Activity of Selected Pyrazole Derivatives
| Compound Series | Parasite Strain | Assay Type | Metric | Result | Reference |
|---|---|---|---|---|---|
| Pyrazole Derivatives (8a, 8b) | P. berghei | In Vivo | % Suppression | 95% (8a), 97% (8b) | otago.ac.nzscilit.com |
| Pyrazole Derivative (8b) | P. falciparum (RKL9, CQ-resistant) | In Vitro | IC₅₀ | 0.033 µM | otago.ac.nzscilit.com |
| 5-Anilino-3-arylpyrazole (2l) | P. falciparum (W2, CQ-resistant) | In Vitro | IC₅₀ | 12.14 µM | mdpi.com |
Enzyme Inhibitory Potency
The inhibition of specific enzymes that are critical for the progression of diseases is a cornerstone of modern pharmacology. Derivatives of the pyrazole scaffold have been extensively evaluated as inhibitors of several key enzyme families, including kinases, monoamine oxidases, and xanthine (B1682287) oxidase.
Kinases are a large family of enzymes that play central roles in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. nih.govnih.gov Consequently, kinase inhibitors are a major class of therapeutic agents.
Janus Kinases (JAKs): The JAK/STAT signaling pathway is crucial for immune responses, and its abnormal activation is linked to cancers and immunodeficiency. nih.gov Several series of pyrazole derivatives have been developed as potent JAK inhibitors. One study on 4-amino-(1H)-pyrazole derivatives reported compounds with IC₅₀ values below 20 nM for JAK1, JAK2, and JAK3. nih.gov Compound 3f from this series was particularly potent, with IC₅₀ values of 3.4 nM, 2.2 nM, and 3.5 nM against JAK1, JAK2, and JAK3, respectively. nih.gov
Aurora Kinases: Aurora kinases (A and B) are essential for regulating mitosis, and their overexpression is common in human cancers, making them attractive targets for anticancer drugs. mdpi.com A series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives were identified as multi-targeted inhibitors of both JAK2/3 and Aurora A/B kinases. nih.gov The IC₅₀ values for the most potent compounds ranged from 0.008 to 2.52 µM. nih.gov Compound 10e from this series displayed IC₅₀ values of 0.166 µM (JAK2), 0.057 µM (JAK3), 0.939 µM (Aurora A), and 0.583 µM (Aurora B). nih.gov
Table 3: Inhibitory Activity of Pyrazole Derivatives against Selected Kinases
| Compound Series | Target Kinase(s) | IC₅₀ Value | Reference |
|---|---|---|---|
| 4-Amino-(1H)-pyrazole (3f) | JAK1 | 3.4 nM | nih.gov |
| JAK2 | 2.2 nM | nih.gov | |
| JAK3 | 3.5 nM | nih.gov | |
| 3-(4-Phenyl-1H-imidazol-2-yl)-1H-pyrazole (10e) | JAK2 | 0.166 µM | nih.gov |
| JAK3 | 0.057 µM | nih.gov | |
| Aurora A | 0.939 µM | nih.gov | |
| Aurora B | 0.583 µM | nih.gov | |
| 3-Aminopyrazole Derivative (PHA-739358) | Aurora A | 13 nM | mdpi.com |
| Aurora B | 79 nM | mdpi.com |
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin (B10506), dopamine, and norepinephrine. nih.gov Inhibitors of MAO, particularly selective MAO-A inhibitors, are used as antidepressants. nih.gov Research has identified several pyrazole derivatives as potent and selective MAO inhibitors. A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives proved to be reversible, potent, and selective inhibitors of MAO-A over MAO-B. nih.gov The enantiomers of the most potent compounds were separated and evaluated, with the (-)-6 enantiomer showing a Kᵢ value of 2 nM for MAO-A and a selectivity index (SI) of 165,000. nih.gov Similarly, 1-thiocarbamoyl-pyrazole derivatives have been synthesized, with some compounds showing MAO-A inhibitory effects as potent as the reference drug clorgyline. nih.gov
Table 4: Monoamine Oxidase (MAO) Inhibition by Pyrazole Derivatives
| Compound | Target | Metric | Value | Reference |
|---|---|---|---|---|
| 1-Acetyl-pyrazole derivative enantiomer (-)-6 | MAO-A | Kᵢ | 2 nM | nih.gov |
| MAO-B | Selectivity Index | 165,000 | nih.gov | |
| 1-Acetyl-pyrazole derivative enantiomer (+)-6 | MAO-A | Kᵢ | 6 nM | nih.gov |
| MAO-B | Selectivity Index | 166,666 | nih.gov |
Xanthine oxidase (XO) is the key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Elevated levels of uric acid can lead to hyperuricemia and gout, making XO a critical target for treating these conditions. nih.gov Pyrazole derivatives have been investigated as a promising class of XO inhibitors. nih.gov In vitro studies have shown that certain pyrazole derivatives possess potent XO inhibitory activity. researchgate.net One pyrazole derivative demonstrated an IC₅₀ of 0.83 µM against xanthine oxidase. researchgate.net Another study on 1-phenylpyrazoles identified compound Y-700 as having the most potent enzyme inhibition in its series. sigmaaldrich.com The pyrazole scaffold is often used in the design of new non-purine XO inhibitors, sometimes as an analog of the approved drug febuxostat. nih.gov
Table 5: Xanthine Oxidase (XO) Inhibition by Pyrazole Derivatives
| Compound Class/Name | Source | Metric | Result | Reference |
|---|---|---|---|---|
| Pyrazole Derivative | Bovine Milk | IC₅₀ | 0.83 µM | researchgate.net |
| 3,5-disubstituted-pyrazole derivatives | Bovine Milk | Activity | Potent inhibitors | lew.ro |
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy in the management of neurodegenerative diseases like Alzheimer's disease. nih.gov The primary role of these enzymes is the hydrolysis of the neurotransmitters acetylcholine (B1216132) and butyrylcholine, respectively. nih.gov By inhibiting these enzymes, the levels of these neurotransmitters in the brain can be increased, leading to improved cognitive function. nih.gov
Recent studies have investigated the potential of pyrazole derivatives as cholinesterase inhibitors. While specific kinetic data for this compound is not extensively detailed in the provided search results, the broader class of pyrazole-containing compounds has shown promise. For instance, a study on phenylacetamide derivatives bearing a 1H-pyrazole moiety identified compounds with significant AChE inhibitory activity. acgpubs.org Notably, compounds with AChEI activity below 8 µM were also found to possess neuroprotective potential. acgpubs.org The inhibition mechanism is often attributed to the obstruction of the active site entrance of the cholinesterase enzymes by the inhibitor scaffold. nih.gov
The following table summarizes the inhibitory activities of related pyrazole derivatives against AChE and BChE.
| Compound Class | Target Enzyme | Activity/Potency | Reference |
| Phenylacetamide derivatives with 1H-pyrazole | Acetylcholinesterase (AChE) | IC50 < 8 µM | acgpubs.org |
Other Investigated Biological Activities
Beyond its potential as a cholinesterase inhibitor, the 1H-pyrazole scaffold and its derivatives have been explored for a wide range of other biological activities.
Antiviral Activity: Pyrazole derivatives have demonstrated notable antiviral properties. Studies have shown their efficacy against various viruses, including coronaviruses (SARS-CoV-2, MERS-CoV, and HCoV-229E) and Newcastle disease virus (NDV). rsc.orgnih.gov For instance, certain hydroxyquinoline-pyrazole derivatives exhibited potent inhibition of SARS-CoV-2 at lower concentrations. rsc.org Another study highlighted that 1,3-diphenylpyrazole derivatives offered significant protection against NDV in chicks. nih.gov The mechanism of antiviral action can involve the inhibition of viral replication. nih.gov
Anticonvulsant Activity: The pyrazole nucleus is a constituent of several compounds with anticonvulsant properties. Research on various pyrazole derivatives has demonstrated their potential in managing epileptic seizures. nih.govresearchgate.net These compounds have been evaluated in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.govnih.gov For example, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides showed promising activity in the MES test. mdpi.com The anticonvulsant effect is often associated with the modulation of neuronal excitability.
Antihistaminic Activity: Certain pyrazole derivatives have been investigated for their histamine (B1213489) H2 and H3 receptor antagonist activity. For example, a series of 4-(1-pyrazolyl)butanamides and related compounds were synthesized and tested for their H2-receptor antagonist effects, with some showing high potency. nih.gov Similarly, the influence of lipophilic moieties on the 4-1H-imidazole ring has been systematically studied to understand histamine H3 receptor activity. nih.gov
Antidepressant Activity: The potential of pyrazole derivatives as antidepressant agents has also been explored. A study on 3,4-Diphenyl-1H-pyrazole-1-propanamine identified it as a potential antidepressant with reduced side effects compared to existing drugs like imipramine. nih.gov The antidepressant-like activity of some dual-acting compounds targeting serotonin receptors and phosphodiesterase has also been reported. nih.gov
Neuroprotective Activity: In addition to direct enzyme inhibition, some pyrazole derivatives exhibit neuroprotective effects. acgpubs.org Studies have shown that certain phenylacetamide derivatives with a 1H-pyrazole core can restore cell viability in models of neurotoxicity. acgpubs.org This neuroprotective potential is crucial for addressing the underlying neuronal damage in neurodegenerative diseases. acgpubs.orgnih.gov The mechanism may involve mitigating oxidative stress, a key factor in neurodegeneration. acgpubs.org
The diverse pharmacological profile of the pyrazole scaffold underscores its importance in medicinal chemistry and drug discovery.
Structure Activity Relationship Sar Studies of 3 4 Acetamidophenyl 1h Pyrazole Derivatives
Impact of Substituent Position and Electronic Nature on Biological Activity
The position and electronic properties of substituents on the pyrazole (B372694) and phenyl rings play a pivotal role in modulating the biological activity of 3-(4-Acetamidophenyl)-1H-pyrazole derivatives.
The electronic nature of substituents on the pyrazole ring significantly influences activity. The introduction of electron-donating groups, such as methyl (CH3) or hydroxyl (-OH), can enhance the biological effects of the compound. bas.bg Conversely, the presence of electron-withdrawing groups, like nitro (-NO2) or halogens (e.g., Cl, F), can either increase or decrease activity depending on their position and the specific biological target. mdpi.comnih.gov For instance, in some series of pyrazole derivatives, chlorine atoms and nitro groups have been associated with good anti-inflammatory potency. mdpi.com
The position of these substituents is equally critical. For example, in certain 1-aryl-1H-pyrazole-imidazoline derivatives, substituents like bromine (Br), chlorine (Cl), and methyl at the para-position of the aryl ring led to increased potency. nih.gov Similarly, the placement of substituents on the phenyl ring attached to the pyrazole core can drastically alter activity. Studies have shown that the presence of halogen atoms at the 4-position of the phenyl ring can lead to maximum antiproliferative activity against certain cancer cell lines. nih.gov The substitution pattern on the aryl entity can be a determining factor, with some studies indicating that an unsubstituted aryl group can exhibit the highest anti-inflammatory profile. mdpi.com
The interplay between substituent position and electronic nature is a recurring theme in the SAR of pyrazole derivatives. For example, the introduction of a nitro group at position "4" on the pyrazole ring, combined with halogenated phenyl rings, has been a strategy in the design of new antitumor and antimicrobial agents. nih.gov This highlights the importance of a holistic approach, considering both the electronic character and the spatial arrangement of substituents to optimize the desired biological activity.
| Substituent | Position | Electronic Nature | Impact on Biological Activity | Reference |
|---|---|---|---|---|
| -CH3, -OH | Pyrazole Ring | Electron-donating | Increased antimicrobial and anti-inflammatory activity | bas.bg |
| -Cl, -NO2 | Triazole moiety on pyrazole | Electron-withdrawing | Good anti-inflammatory potency | mdpi.com |
| -Br, -Cl, -CH3 | para-position of 1-aryl ring | Electron-withdrawing/donating | Increased potency of 1-aryl-1H-pyrazole-imidazoline derivatives | nih.gov |
| Halogens | 4-position of phenyl ring | Electron-withdrawing | Maximum antiproliferative activity | nih.gov |
| Unsubstituted | Aryl entity | - | Highest anti-inflammatory profile in some cases | mdpi.com |
Pharmacophore Modeling and Identification of Key Structural Features
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. This approach is instrumental in understanding the key structural features required for the interaction of this compound derivatives with their biological targets and in guiding the design of new, more potent compounds.
A typical pharmacophore model for pyrazole-based inhibitors includes features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (R). nih.govfrontiersin.org For instance, a pharmacophore model developed for a series of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV (DPP-4) inhibitors identified a model consisting of one HBD, one HBA, and two HY features as being the most predictive. nih.gov
The key structural features identified through pharmacophore modeling often correspond to specific moieties within the this compound scaffold. The pyrazole ring itself can act as a central scaffold, with its nitrogen atoms potentially participating in hydrogen bonding. The acetamidophenyl group is also significant, with the amide functionality capable of forming hydrogen bonds and the phenyl ring contributing to hydrophobic interactions.
The process of generating a pharmacophore model often begins with a set of known active compounds. By aligning these molecules and identifying common structural features, a hypothesis about the necessary pharmacophoric elements can be developed. This model can then be used to virtually screen large compound libraries to identify new potential inhibitors that fit the pharmacophore. nih.govfrontiersin.org
Furthermore, pharmacophore models can be refined by incorporating the structure of the biological target, a process known as structure-based pharmacophore design. frontiersin.org This approach leverages the known binding site of the target to create a more accurate and predictive model. The insights gained from pharmacophore modeling, such as the importance of specific hydrogen bonds or hydrophobic interactions, provide a rational basis for the structural optimization of this compound derivatives to enhance their biological activity. nih.gov
| Pharmacophore Feature | Description | Potential Role in this compound | Reference |
|---|---|---|---|
| Hydrogen Bond Donor (HBD) | A group that can donate a hydrogen atom to form a hydrogen bond. | The N-H of the pyrazole ring; the N-H of the acetamido group. | nih.gov |
| Hydrogen Bond Acceptor (HBA) | A group that can accept a hydrogen atom to form a hydrogen bond. | The nitrogen atoms of the pyrazole ring; the carbonyl oxygen of the acetamido group. | nih.gov |
| Hydrophobic (HY) | A nonpolar region of the molecule that can interact with hydrophobic pockets in the target. | The phenyl ring of the acetamidophenyl group; the pyrazole ring itself. | nih.gov |
| Aromatic Ring (R) | A planar, cyclic, conjugated system of pi electrons. | The phenyl ring, which can engage in pi-pi stacking or other aromatic interactions. | frontiersin.org |
Bioisosteric Replacements and Their Effects on Potency and Selectivity
Bioisosteric replacement is a powerful strategy in medicinal chemistry where one functional group or atom in a lead compound is replaced by another with similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.com In the context of this compound derivatives, this approach has been employed to modulate their biological activity.
A common bioisosteric replacement for the pyrazole ring itself involves other five-membered heterocycles. For instance, in studies based on the pyrazole-containing drug rimonabant (B1662492), the pyrazole moiety was replaced with thiazole, triazole, and imidazole (B134444) rings. nih.gov These replacements resulted in compounds that retained cannabinoid receptor antagonistic activity, demonstrating that these heterocycles can serve as effective bioisosteres for the pyrazole core. nih.gov Similarly, the pyrazole C3-carboxamide of rimonabant has been bioisosterically replaced with a 5-alkyl oxadiazole ring, leading to a new class of potent CB1 receptor antagonists. rsc.org
Bioisosteric replacements are not limited to the heterocyclic core. The introduction of different functional groups on the phenyl ring can also be considered a form of bioisosteric replacement. For example, replacing a hydrogen atom with a fluorine atom can alter the electronic properties and metabolic stability of the molecule without significantly changing its size. cambridgemedchemconsulting.com The introduction of carboxylic acid bioisosteres, such as tetrazoles, has been shown to improve the activity of certain pyrazole derivatives against specific enzymes. nih.gov
The effects of bioisosteric replacements on potency and selectivity can be profound. In some cases, the replacement can lead to a significant increase in activity. For example, the replacement of a methylthiopropionate fragment with an ethylthioacetate in a series of mdpi.comnih.govnih.govtriazino[2,3-c]quinazolines resulted in a substantial enhancement of anti-inflammatory activity. nih.gov Conversely, some replacements may lead to a decrease in activity or a shift in selectivity towards a different biological target.
The success of a bioisosteric replacement is often difficult to predict and requires empirical testing. However, by carefully considering the physicochemical properties of the replacement group, such as size, shape, electronics, and hydrogen bonding capacity, medicinal chemists can rationally design new analogs of this compound with improved therapeutic profiles.
| Original Group | Bioisosteric Replacement | Example Context | Effect on Activity | Reference |
|---|---|---|---|---|
| Pyrazole | Thiazole, Triazole, Imidazole | Rimonabant analogs | Retained CB1 receptor antagonism | nih.gov |
| Pyrazole 3-carboxamide | 5-Alkyl oxadiazole | Rimonabant analogs | Potent CB1 receptor antagonists | rsc.org |
| Carboxylic acid | Tetrazole | Meprin inhibitors | Improved activity against meprin β | nih.gov |
| Methylthiopropionate | Ethylthioacetate | Triazinoquinazolines | Significant increase in anti-inflammatory activity | nih.gov |
Correlation of Computational Data with Experimental Biological Activity
The integration of computational methods with experimental biological testing is a cornerstone of modern drug discovery. For this compound derivatives, computational studies provide valuable insights into their structure-activity relationships (SAR) and help rationalize experimental findings.
Molecular docking is a widely used computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method can help to explain the SAR of a series of compounds by visualizing their interactions with the active site of a biological target. For instance, molecular docking studies of pyrazole-3-carbohydrazone derivatives as DPP-4 inhibitors provided a rational explanation for their observed SAR. nih.gov Similarly, docking studies of pyrazole analogs with the cyclooxygenase-2 (COX-2) active site have shown that interactions such as hydrogen bonding, π-π stacking, and cation-π interactions are crucial for their anti-inflammatory activity. nih.gov
Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to explore the molecular geometry and electronic characteristics of pyrazole derivatives. nih.gov These calculations can provide information about the reactivity and stability of the compounds, which can be correlated with their biological activity.
The correlation between computational data and experimental results is not always perfect, but it often provides a strong foundation for further optimization. For example, in the development of Mycobacterium tuberculosis CYP121A1 inhibitors, computational studies were consistent with experimental binding affinity data, confirming that ligand coordination occurs in the substrate-binding pocket. rsc.org
It is important to note that computational predictions should always be validated by experimental data. However, the use of computational tools can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and testing, and by providing a deeper understanding of the molecular basis of their biological activity. The synergy between in silico and in vitro/in vivo studies is essential for the successful development of novel therapeutic agents based on the this compound scaffold.
Future Perspectives and Advanced Research Directions for 3 4 Acetamidophenyl 1h Pyrazole
Exploration of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign synthetic routes is a cornerstone of modern pharmaceutical research. Future efforts in the synthesis of 3-(4-acetamidophenyl)-1H-pyrazole and its analogs should prioritize green chemistry principles. frontiersin.org This includes the exploration of solvent-free reactions, the use of water or bio-based solvents like ethyl lactate, and the application of microwave-assisted synthesis to reduce reaction times and energy consumption. frontiersin.org
Furthermore, the development of novel catalytic systems, such as nano-ZnO catalysts or metal-free oxidative coupling reactions, presents an opportunity to improve yields and simplify purification processes. frontiersin.orgnih.gov Strategies like one-pot, multi-component reactions should also be investigated to enhance atom economy and reduce waste. mdpi.com The classic Knorr synthesis of pyrazoles, which involves the condensation of β-diketones with hydrazine (B178648) derivatives, provides a foundational method that can be optimized through these modern approaches. nih.gov
Advanced Computational Drug Design and Optimization
Computer-aided drug design (CADD) has become an indispensable tool in the rational design and optimization of drug candidates. mdpi.comwiley.com For this compound, advanced computational methods can be employed to predict its binding affinity to various biological targets and to guide the design of new derivatives with enhanced potency and selectivity. mdpi.com
Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling can elucidate the structural features essential for biological activity, providing a roadmap for targeted modifications. mdpi.com Molecular docking and molecular dynamics simulations can offer insights into the specific interactions between pyrazole (B372694) derivatives and the active sites of target proteins, such as kinases or receptors. mdpi.commdpi.com These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. wiley.com
Broadening the Spectrum of Biological Evaluation Targets for Pyrazole Derivatives
The pyrazole scaffold is a well-established pharmacophore found in numerous drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antiviral agents. nih.govnih.govmdpi.com While much research has focused on these areas, there is considerable potential to explore the activity of this compound and its derivatives against a wider range of biological targets.
Investigations could extend to less explored areas such as neurodegenerative diseases, metabolic disorders, and rare diseases. nih.gov For instance, the neuroprotective potential of pyrazole derivatives has been a subject of recent studies. nih.gov The broad biological activity of pyrazoles suggests that a systematic screening against a diverse panel of assays could uncover novel therapeutic applications. mdpi.commdpi.comresearchgate.net
Development of Targeted Therapies Based on Molecular Interactions
A deeper understanding of the molecular interactions between pyrazole derivatives and their biological targets is crucial for the development of highly specific and effective therapies. By identifying the key amino acid residues involved in binding, researchers can design next-generation inhibitors with improved affinity and selectivity, thereby reducing off-target effects.
For example, pyrazole derivatives have been shown to inhibit various protein kinases, which are often dysregulated in cancer. nih.gov Detailed structural studies, such as X-ray crystallography of protein-ligand complexes, can reveal the precise binding mode and guide the design of derivatives that form more stable and specific interactions. nih.gov This approach is essential for developing targeted therapies that are more effective and have fewer side effects than traditional chemotherapies.
Multi-target Drug Design Strategies
The complexity of many diseases, particularly cancer, often involves multiple pathological pathways. This has led to the emergence of multi-target drug design, an approach that aims to develop single molecules capable of modulating several targets simultaneously. nih.gov The versatile nature of the pyrazole scaffold makes it an ideal candidate for this strategy. nih.gov
For instance, a pyrazole derivative could be designed to inhibit both key protein kinases and other enzymes involved in tumor progression. nih.gov This could lead to a synergistic therapeutic effect and potentially overcome drug resistance mechanisms. nih.gov The design of such multi-target agents requires a sophisticated integration of computational modeling, synthetic chemistry, and extensive biological evaluation to balance the activities against the different targets. nih.gov
Q & A
Q. What are the common synthetic routes for 3-(4-acetamidophenyl)-1H-pyrazole, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves cyclocondensation of hydrazines with β-keto esters or via Vilsmeier–Haack reactions. For example, pyrazole derivatives are synthesized by reacting substituted phenylhydrazines with diketones under reflux in ethanol or acetic acid. Optimization includes adjusting temperature (e.g., 70–80°C), solvent polarity, and catalyst use (e.g., p-toluenesulfonic acid) to enhance yield .
- Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography using silica gel and ethyl acetate/hexane eluents.
Q. How is this compound characterized structurally?
- Methodology :
- Spectroscopy : Use -NMR (δ 7.8–8.2 ppm for aromatic protons), -NMR, and IR (C=O stretch at ~1650 cm) for functional group confirmation .
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H] at m/z 229.1) .
Advanced Research Questions
Q. How does tautomerism affect the crystallographic and electronic properties of this compound?
- Methodology :
- Crystallography : Use single-crystal X-ray diffraction (SC-XRD) to resolve tautomeric forms. For example, similar pyrazoles exhibit N–H proton exchange between pyrazole nitrogens, leading to co-crystallized tautomers (e.g., 3- and 5-aryl isomers) .
- Computational Analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare tautomer stability and electron density distribution .
- Key Findings :
- Dihedral angles between pyrazole and aryl rings range from 10.7° to 19.8°, influencing π-π stacking in crystal lattices .
- Intermolecular N–H⋯N hydrogen bonds stabilize tautomeric networks .
Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., electron-withdrawing groups at the 4-position) and correlate with bioassay results (e.g., IC values in enzyme inhibition assays) .
- Statistical Validation : Use multivariate analysis (e.g., PCA or PLS) to identify dominant structural factors affecting activity .
- Case Example :
- Derivatives with 4-trifluoromethyl groups show enhanced carbonic anhydrase inhibition due to increased hydrophobicity .
Q. How can crystallographic software (e.g., ORTEP-3) improve structural analysis of pyrazole derivatives?
- Methodology :
- Data Visualization : Use ORTEP-3 to generate thermal ellipsoid plots, highlighting bond length/angle anomalies (e.g., C–N bond lengths ~1.34 Å in pyrazole rings) .
- Refinement : Apply SHELXL for hydrogen placement and anisotropic displacement parameter adjustments .
- Example Workflow :
- Import CIF files into ORTEP-3.
- Validate intermolecular interactions (e.g., π-π stacking at 3.58 Å separation) .
Q. What are the challenges in synthesizing enantiomerically pure pyrazole derivatives, and how are they addressed?
- Methodology :
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
- Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to induce stereoselectivity .
- Key Metrics :
- Enantiomeric excess (ee) >95% confirmed via polarimetry or CD spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
